molecular formula C13H20O6 B1255845 Tensyuic acid C

Tensyuic acid C

Cat. No.: B1255845
M. Wt: 272.29 g/mol
InChI Key: STUMFFBVBKIJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tensyuic acid C is a novel itaconic acid derivative that was originally isolated from the culture broth of the fungus Aspergillus niger FKI-2342 during a screening for new antibiotics . This compound is of significant interest in biomedical research due to its demonstrated biological activities. Studies have shown that this compound exhibits antibiotic properties against Gram-positive bacteria such as Bacillus subtilis . Furthermore, synthetic studies have identified potent activity against Trypanosoma brucei brucei , the parasite responsible for African trypanosomiasis (sleeping sickness), highlighting its potential as a lead compound for neglected tropical disease research . The structure of this compound, which includes ester carboxyl moieties on the alkyl side chain, is characteristic of the tensyuic acid family and is synthesized via routes such as chemoselective formal SN2' type Grignard reactions . This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. RUO products are exempt from many regulatory controls and are not approved for clinical use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

2-(6-ethoxy-6-oxohexyl)-3-methylidenebutanedioic acid

InChI

InChI=1S/C13H20O6/c1-3-19-11(14)8-6-4-5-7-10(13(17)18)9(2)12(15)16/h10H,2-8H2,1H3,(H,15,16)(H,17,18)

InChI Key

STUMFFBVBKIJSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(=C)C(=O)O)C(=O)O

Origin of Product

United States

Isolation, Biosource, and Advanced Structural Elucidation

Stereochemical Determination and Chiral Purity Assessment

The stereochemistry of tensyuic acid C and related compounds is a critical aspect of their chemical characterization. The determination of the absolute configuration of chiral centers in molecules is essential for understanding their biological activity and for potential synthetic applications.

For related alkylitaconic acids, such as hexylitaconic acid, the absolute configuration at the C-2 position was determined to be S based on the value of its optical rotation. researchgate.net This is often established by comparing the optical rotation of the natural product with that of synthetic standards or by applying established relationships between optical rotation and absolute configuration, such as the R-(−)/S-(+) relationship. researchgate.net Vibrational circular dichroism (VCD) spectroscopy has also been utilized to determine the stereogenic center of similar compounds. researchgate.net

Assessing the chiral purity of a compound is crucial to ensure that a sample consists of a single enantiomer. Several analytical techniques are available for this purpose, with chiral high-performance liquid chromatography (HPLC) being a primary and highly reliable method. openochem.orgopenochem.orgskpharmteco.comchiralpedia.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for the quantification of enantiomeric excess. openochem.orgchiralpedia.com

Other methods for assessing chiral purity include:

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method is suitable for volatile compounds. openochem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents can induce different chemical shifts for enantiomers, enabling their differentiation. openochem.orgresearchgate.net

Polarimetry: This historical technique measures the rotation of plane-polarized light by a chiral sample to determine optical purity, though it is generally less precise than chromatographic methods. openochem.orgskpharmteco.com

Table 2: Methods for Stereochemical and Chiral Purity Analysis

Analysis Type Method Principle
Stereochemical Determination Optical Rotation Measures the rotation of plane-polarized light to help assign absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. researchgate.net
Chiral Purity Assessment Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on differential interactions with a chiral stationary phase. openochem.orgopenochem.orgskpharmteco.comchiralpedia.com
Chiral Gas Chromatography (GC) Separates volatile enantiomers using a chiral stationary phase. openochem.org
NMR with Chiral Shift Reagents Differentiates enantiomers by inducing different chemical shifts. openochem.orgresearchgate.net
Polarimetry Measures optical rotation to assess optical purity. openochem.orgskpharmteco.com

Biosynthetic Pathways and Genetic Basis

Overview of Alkylcitrate Biosynthesis in Filamentous Fungi

Alkylcitrate biosynthesis in filamentous fungi involves the condensation of a fatty acid-derived component (the alkyl "tail") with a citrate-derived component (the "head"). nih.govresearchgate.net This process results in a diverse group of compounds with varying alkyl chain lengths and modifications. nih.gov Studies in Aspergillus niger have been instrumental in understanding these pathways. nih.govresearchgate.net The production levels of these bioactive alkylcitrates under laboratory conditions are often low, typically in the nanogram to milligram per liter range. nih.govresearchgate.net

Elucidation of the Tensyuic Acid Biosynthetic Gene Cluster

The gene cluster responsible for alkylcitrate biosynthesis, including tensyuic acids, has been investigated in Aspergillus niger. nih.govresearchgate.net This cluster was identified by examining the functional annotation of secondary metabolite gene clusters predicted from genomic data. nih.govresearchgate.net Orthologous alkylcitrate gene clusters have also been located and analyzed in other Aspergillus species, such as A. oryzae and A. flavus. nih.govresearchgate.net

Identification of Core Biosynthetic Enzymes (e.g., Fatty Acid Synthases, Polyketide Synthases)

The core structure of alkylcitrates, with their distinct alkyl tail and citrate (B86180) head, suggests the involvement of specific backbone enzymes. Fatty acid synthases (FAS) or highly reducing polyketide synthases (PKS) are likely responsible for synthesizing the hydrocarbon tail. nih.gov Enzymes involved in citrate generation and modification are also crucial for the citrate moiety. nih.gov In A. niger, studies have utilized the sequences of fatty acid synthase backbone enzymes (e.g., gene IDs NRRL3_11763 and NRRL3_11767 in A. niger NRRL3) and the citrate synthase enzyme (NRRL3_11764) to locate orthologous gene clusters. nih.gov

Characterization of Tailoring Enzymes and Their Functions

Tailoring enzymes play a significant role in diversifying secondary metabolites by modifying the core structure produced by backbone enzymes. nih.govbiorxiv.orgasm.org In the context of alkylcitrate biosynthesis, these enzymes are responsible for modifications such as hydroxylation, oxidation, decarboxylation, and methylation or ethylation, leading to the various forms of tensyuic acids (A-F) and other alkylcitrates. nih.gov For instance, the conversion of hexylaconitic acid to hexylitaconic acid requires an enzyme with aconitate decarboxylase activity. nih.gov An orthologue of such an enzyme, NRRL3_00504, has been identified in A. niger. nih.govresearchgate.net Further modifications, such as omega oxidation reactions involving P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases, are proposed to generate hydroxyl, aldehyde, and carboxyl groups on the alkyl chain. nih.gov The presence of o-methylation and o-ethylation in tensyuic acids B to D suggests the involvement of methyltransferases and ethyltransferases. nih.gov

Regulatory Mechanisms of Gene Cluster Expression (e.g., Transcriptional Regulators like akcR)

The expression of genes within secondary metabolite gene clusters is often tightly regulated, frequently by transcriptional regulators. nih.govresearchgate.netasm.org In Aspergillus niger, the transcriptional regulator akcR has been identified as being involved in the biosynthesis of alkylcitrates. nih.govresearchgate.netresearchgate.net Overexpression of the akcR gene has been shown to lead to increased production of alkylcitrates. nih.govresearchgate.netresearchgate.net Studies involving the co-overexpression of akcR and genes like NRRL3_00504 (encoding a putative hexyl aconitate decarboxylase) have demonstrated shifts in the profile of produced alkylcitrates, highlighting the regulatory roles of these factors. nih.govnih.gov

Proposed Biosynthetic Route to Tensyuic Acid C

Based on the identified genes and the structures of the alkylcitrates, a proposed biosynthetic pathway for tensyuic acids, including this compound, has been outlined. nih.govcore.ac.uk This pathway involves the initial formation of a molecule with a saturated hydrocarbon tail and a citrate-derived head, followed by a series of enzymatic modifications. nih.gov

Precursor Incorporation and Initial Condensation Steps

The biosynthesis is thought to begin with the incorporation of precursors that form the alkyl tail and the citrate head. The alkyl tail is likely derived from fatty acid synthesis, catalyzed by FAS or PKS enzymes. nih.gov The citrate-derived head originates from intermediates of primary metabolism, such as acetyl-CoA and oxaloacetic acid, which condense to form citric acid, a process catalyzed by citrate synthase. nih.govnih.gov Subsequent steps involve the modification of these initial structures. The conversion of a hexylaconitic acid intermediate to a hexylitaconic acid intermediate is a key step, likely involving an aconitate decarboxylase. nih.gov Further tailoring reactions, including oxidation and potentially methylation or ethylation, lead to the final tensyuic acid structures. nih.gov this compound is suggested to be an o-methylated and o-ethylated form of hexylitaconic acid J, implying later-stage modifications involving alcohol and aldehyde dehydrogenases and potentially methyltransferases and ethyltransferases. nih.gov

Enzymatic Conversions, including Aconitate Decarboxylase Activity

The biosynthesis of itaconic acid and related alkylitaconic acids involves enzymatic steps starting from precursors derived from primary metabolism. nih.gov The pathway for itaconic acid synthesis in Aspergillus terreus involves the conversion of citric acid to aconitic acid, followed by the decarboxylation of cis-aconitate to itaconic acid catalyzed by cis-aconitate decarboxylase (CAD). nih.govnih.govuniprot.org Given the structural similarity between itaconic acid and the alkylitaconic acid core of tensyuic acids, an enzyme with aconitate decarboxylase activity is posited to be involved in the conversion of hexylaconitic acid to hexylitaconic acid, a likely precursor to some tensyuic acids. nih.gov

In A. niger, a gene (NRRL3_00504) predicted to encode an aconitate decarboxylase has been identified as a candidate for involvement in hexylitaconic acid biosynthesis, although it is located on a different chromosome than a core alkylcitric acid cluster. nih.gov Overexpression of this gene, along with the transcriptional regulator akcR, led to a significant increase in the production of hexylitaconic acids. nih.gov This provides experimental support for the role of an aconitate decarboxylase-like enzyme in the pathway. nih.gov

Post-Assembly Line Modifications (e.g., Methylation, Hydroxylation, Omega Oxidation)

Following the formation of the core alkylitaconic acid structure, further enzymatic modifications contribute to the diversity of tensyuic acids. These modifications can include methylation, hydroxylation, and potentially omega oxidation. nih.govbiorxiv.org

Tensyuic acids A and F are described as products of O-methylation and O-ethylation of a 4-carbon-tail itaconic acid, while tensyuic acid E is an O-methylated form of an 8-carbon-tail itaconic acid. nih.govbiorxiv.org This suggests the involvement of methyltransferase and potentially ethyltransferase enzymes in the tailoring steps. nih.govnih.gov

Hydroxylation reactions are also expected to be involved in the modification of alkylitaconic acids after the synthesis of the basic structure. researchgate.net For instance, the conversion of hexylitaconic acid to hydroxylated hexylitaconic acids (such as hexylitaconic acids C and D) likely requires one or more P450 monooxygenases to introduce hydroxyl groups. nih.govbiorxiv.org

Omega oxidation is a fatty acid metabolism process that involves the oxidation of the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com This process typically involves hydroxylation catalyzed by cytochrome P450 enzymes, followed by oxidation of the hydroxyl group to an aldehyde and then a carboxylic acid. wikipedia.orgmicrobenotes.comnih.gov While omega oxidation is a known pathway for fatty acid metabolism in various organisms, including fungi, its specific role in the biosynthesis of the alkyl tail of tensyuic acids is suggested as a potential step in generating hydroxylated forms. nih.govbiorxiv.orgresearchgate.net This three-step reaction could lead to the formation of a carboxyl group at the omega end of the alkyl chain. nih.govbiorxiv.org

Genetic Engineering Strategies for Pathway Manipulation and Enhanced Production

Genetic engineering approaches have been employed to manipulate the alkylcitric acid biosynthetic pathway in A. niger to enhance the production of specific compounds. nih.govcore.ac.uknih.gov Identifying the relevant gene clusters and transcriptional regulators is a key step in these strategies. nih.govcore.ac.uk

Overexpression of the transcriptional regulator akcR in A. niger has been shown to increase the total production of alkylcitric acids. researchgate.netnih.gov Furthermore, the co-overexpression of akcR and the candidate aconitate decarboxylase gene (NRRL3_00504) resulted in a significant shift in the production profile, favoring hexylitaconic acids over hexylaconitic acids and leading to substantially higher titers of hexylitaconic acids compared to natural production levels. nih.gov

The ability to overproduce these compounds through genetic manipulation is crucial for further research and potential applications, as the natural production levels of tensyuic acids in laboratory conditions are typically low (ng-mg/L range). researchgate.netnih.govbiorxiv.orgresearchgate.net Strategies focusing on the overexpression of genes encoding key enzymes, such as aconitate decarboxylase and enzymes involved in post-assembly line modifications like alcohol dehydrogenases and aldehyde dehydrogenases, are being explored to increase the yield of specific tensyuic acid derivatives. nih.govbiorxiv.org

These findings highlight the potential of using genomic information and genetic engineering to elucidate complex secondary metabolite biosynthetic pathways and improve the production of valuable natural products like tensyuic acids. researchgate.netnih.govcore.ac.uk

Compound NamePubChem CID
This compoundNot found
Tensyuic acid F23652019
Tensyuic acid B23651873
Tensyuic acid E23652018
Citric acid303
Aconitic acid444211
cis-Aconitate444211
Itaconic acid7952
Hexylaconitic acidNot found
Hexylitaconic acidNot found
Hexylitaconic acid BNot found
Hexylitaconic acid CNot found
Hexylitaconic acid DNot found
Hexylitaconic acid INot found
Hexylitaconic acid JNot found
Hexylaconitic acid ANot found
Hexylaconitic acid BNot found
Hexylaconitic acid CNot found
alpha-methylene-γ-butyrolactonesNot found
Sporothriolide119048
Canadensolide5281061
Oxaloacetic acid970
Acetyl-CoA444093
Phytanic acid4770
Phytanedioic acidNot found
Tannic acid16129878

This compound is a notable secondary metabolite produced by the filamentous fungus Aspergillus niger. researchgate.netbiotechlink.org As a member of the alkylcitric acid family, its structure features a saturated alkyl chain linked to a citrate-derived moiety. nih.govresearchgate.net The exploration of the biosynthetic routes and genetic underpinnings of such fungal natural products is a critical area of research, aiming to unravel the complex enzymatic transformations and regulatory mechanisms involved. researchgate.netcore.ac.uk

The biosynthesis of secondary metabolites in fungi is frequently governed by genes organized into biosynthetic gene clusters (BGCs). core.ac.uknih.gov These clusters typically encompass genes encoding core biosynthetic enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), alongside tailoring enzymes responsible for modifying the initial product. nih.gov A significant challenge in this field is the identification of the specific BGCs and genes associated with "orphan compounds" like the tensyuic acids, where the biosynthetic pathways are not yet fully elucidated. core.ac.uk

Investigations into A. niger have indicated that the biosynthesis of alkylcitric acids, including the tensyuic acid series, involves a combination of genes located within and outside of defined gene clusters. nih.govresearchgate.net Comparative genomic analyses, particularly with Aspergillus species like A. oryzae and A. flavus, have been instrumental in pinpointing potential candidate genes within orthologous gene clusters that may participate in this pathway. nih.gov The gene akcR, encoding a transcriptional regulator, has been identified as playing a role in regulating alkylcitrate biosynthesis in A. niger. researchgate.netnih.gov

Enzymatic Conversions, including Aconitate Decarboxylase Activity

The biosynthetic route leading to itaconic acid and related alkylitaconic acids involves enzymatic steps originating from primary metabolic intermediates. nih.gov In Aspergillus terreus, the synthesis of itaconic acid proceeds through the conversion of citric acid to aconitic acid, followed by the decarboxylation of cis-aconitate, a reaction catalyzed by cis-aconitate decarboxylase (CAD). nih.govnih.govuniprot.org Given the structural parallels between itaconic acid and the core alkylitaconic acid structure found in tensyuic acids, it is hypothesized that an enzyme possessing aconitate decarboxylase activity is crucial for the conversion of hexylaconitic acid to hexylitaconic acid, a likely precursor to certain tensyuic acids. nih.gov

A gene in A. niger (NRRL3_00504) has been identified as a putative aconitate decarboxylase and is considered a candidate for involvement in hexylitaconic acid biosynthesis, although it is situated on a different chromosome than a core alkylcitric acid cluster. nih.gov Experimental evidence from overexpression studies, where NRRL3_00504 was overexpressed along with the transcriptional regulator akcR, demonstrated a notable shift in the alkylcitrate production profile, favoring hexylitaconic acids and resulting in significantly increased yields compared to natural production levels. nih.gov This supports the functional involvement of an enzyme with aconitate decarboxylase-like activity in the pathway. nih.gov

Post-Assembly Line Modifications (e.g., Methylation, Hydroxylation, Omega Oxidation)

Subsequent to the formation of the foundational alkylitaconic acid structure, a series of enzymatic modifications contributes to the structural diversity observed among the tensyuic acids. These modifications can encompass processes such as methylation, hydroxylation, and potentially omega oxidation. nih.govbiorxiv.org

Tensyuic acids A and F are reported to be products of O-methylation and O-ethylation, respectively, of a 4-carbon-tail itaconic acid derivative, while tensyuic acid E is an O-methylated derivative of an 8-carbon-tail itaconic acid. nih.govbiorxiv.org This suggests the action of specific methyltransferase enzymes and potentially ethyltransferases in these late-stage tailoring steps. nih.govnih.gov

Hydroxylation reactions are also anticipated to play a role in modifying alkylitaconic acids after the initial synthesis of the basic scaffold. researchgate.net For example, the conversion of hexylitaconic acid to hydroxylated forms like hexylitaconic acids C and D likely necessitates the activity of one or more P450 monooxygenases to introduce hydroxyl groups at specific positions. nih.govbiorxiv.org

Omega oxidation, a pathway for fatty acid metabolism, involves the oxidation of the terminal methyl carbon of a fatty acid chain. wikipedia.orgmicrobenotes.com This process typically proceeds via hydroxylation catalyzed by cytochrome P450 enzymes, followed by successive oxidation steps converting the hydroxyl group to an aldehyde and then a carboxylic acid. wikipedia.orgmicrobenotes.comnih.gov While omega oxidation is a known metabolic route for fatty acids in various organisms, including fungi, its specific contribution to the biosynthesis of the alkyl tail of tensyuic acids is proposed as a possible mechanism for generating hydroxylated derivatives. nih.govbiorxiv.orgresearchgate.net This enzymatic sequence could potentially introduce a carboxyl group at the omega end of the alkyl chain. nih.govbiorxiv.org

Genetic Engineering Strategies for Pathway Manipulation and Enhanced Production

Genetic engineering techniques have been applied to manipulate the alkylcitric acid biosynthetic pathway in A. niger with the goal of enhancing the production of specific compounds. nih.govcore.ac.uknih.gov A crucial initial step in these strategies involves the identification of the relevant gene clusters and their associated transcriptional regulators. nih.govcore.ac.uk

The capability to overproduce these compounds through genetic manipulation is vital for facilitating further research and exploring potential applications, given that the natural production levels of tensyuic acids in laboratory settings are typically low, often in the nanogram to milligram per liter range. researchgate.netnih.govbiorxiv.orgresearchgate.net Strategies focused on the overexpression of genes encoding key enzymes, such as aconitate decarboxylase and enzymes involved in post-assembly line modifications like alcohol dehydrogenases and aldehyde dehydrogenases, are being investigated to improve the yield of specific tensyuic acid derivatives. nih.govbiorxiv.org

Chemical Synthesis Strategies and Methodologies

Total Synthesis of Tensyuic Acid C and Related Analogs

Total synthesis involves the construction of the target molecule from simple, commercially available precursors. The total synthesis of tensyuic acids B, C, and E has been reported. kitasato-u.ac.jpresearchgate.netasm.orgacs.orgorcid.orgkeio.ac.jp

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial step in planning a total synthesis, involving working backward from the target molecule to simpler starting materials by identifying strategic disconnections. For tensyuic acids, which contain an exo-type olefin, general synthetic approaches have involved reactions such as the Wittig reaction, coupling reactions involving the reduction of carbon-carbon triple bonds, and SN2' coupling reactions of appropriate substrates and nucleophiles. researchgate.net

A key strategic disconnection in the synthesis of tensyuic acids, including this compound, has focused on constructing the basic structure via a chemoselective formal SN2' coupling between Grignard reagents and dimethyl bromomethylfumarate. researchgate.net This approach was envisioned to provide a shorter synthetic route. researchgate.net

Key Synthetic Transformations and Reaction Mechanisms

Several key synthetic transformations are employed in the total synthesis of this compound and its analogs.

Chemoselective Grignard Reactions: Chemoselective formal SN2' type Grignard reactions have been utilized in the total synthesis of (±)-tensyuic acids B, C, and E. researchgate.netresearchgate.net This involves the reaction of appropriate Grignard reagents with dimethyl bromomethylfumarate. researchgate.net For example, the total synthesis of (±)-tensyuic acid E, which possesses the longest alkyl chain among the tensyuic acids, commenced with the preparation of an 8-carbon Grignard reagent and dimethyl bromomethylfumarate. researchgate.net The reaction between appropriate Grignard reagents and dimethyl bromomethylfumarate in diethyl ether in the presence of HMPA at room temperature furnished the corresponding diesters in reported yields of 60-62%. researchgate.net

Selective Esterification: Selective esterification is another important transformation. In the synthesis of tensyuic acids, selective esterification has been employed. researchgate.netresearchgate.net

Hydrolysis: The diesters obtained from the Grignard reaction are typically hydrolyzed to yield the corresponding diacids, including the tensyuic acids. researchgate.net This hydrolysis step has been reported to occur in quantitative yields. researchgate.net

Stereoselective Approaches and Asymmetric Synthesis

Stereoselective synthesis aims to control the formation of specific stereoisomers. While the initial reported total synthesis of tensyuic acids B, C, and E yielded racemic mixtures ((±)-tensyuic acids), kitasato-u.ac.jpresearchgate.netresearchgate.net the investigation of the optical purity of natural tensyuic acid B has also been undertaken. researchgate.netkeio.ac.jpresearchgate.net Asymmetric synthesis, a subset of stereoselective synthesis, focuses on producing a single enantiomer. nih.govchemrxiv.orgmdpi.comrsc.org Although specific details on asymmetric synthesis solely for this compound were not extensively found, research on the synthesis of other complex molecules and natural products highlights the importance and methodologies in achieving stereocontrol, such as using chiral catalysts or auxiliaries, and optimizing reaction conditions. nih.govchemrxiv.orgmdpi.comrsc.orgnih.govmdpi.comcaltech.edunih.govrsc.orgmasterorganicchemistry.comnih.gov

Synthesis of Stereoisomers and Non-Natural Analogs

The synthesis of stereoisomers and non-natural analogs is valuable for exploring the structure-activity relationships of natural products. While the initial total synthesis provided racemic mixtures, the potential for synthesizing individual stereoisomers exists through the application of stereoselective or asymmetric synthetic methods. rsc.orgnih.gov The synthesis of analogs with modified alkyl chains or other structural variations can be achieved by employing different Grignard reagents or modifying the fumarate (B1241708) precursor in the key coupling step. researchgate.net Synthetic tensyuic acids, along with their intermediate compounds, have been investigated for their biological properties. researchgate.net

Semisynthesis from Precursors or Related Natural Products

Semisynthesis involves using naturally occurring compounds as starting materials for chemical transformations to produce target molecules or novel analogs. wikipedia.org This approach can be more efficient than total synthesis for complex molecules. wikipedia.org While this compound is itself a natural product isolated from Aspergillus niger, kitasato-u.ac.jpresearchgate.netjst.go.jp semisynthesis could potentially involve using a more readily available related alkylitaconic acid or a biosynthetic intermediate from Aspergillus niger as a starting material for chemical modification to yield this compound or its analogs. Research indicates that tensyuic acids are alkylitaconic acid derivatives. researchgate.netjst.go.jp Semisynthesis has been employed for other natural product derivatives, such as the semisynthesis of antibiotics like tetracycline (B611298) from chlortetracycline. wikipedia.orgcore.ac.uk

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical and enzymatic transformations. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net While specific chemo-enzymatic routes for this compound were not detailed in the search results, this approach holds potential for the synthesis of complex natural products and their analogs. Chemo-enzymatic strategies have been applied to the synthesis of various compounds, including antibiotics and other bioactive molecules. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net This could involve using enzymes to carry out specific steps, such as selective functionalization of an alkyl chain or stereoselective formation of a chiral center, in conjunction with chemical reactions to assemble the this compound structure.

Molecular and Cellular Biological Activity Investigations

Antimicrobial Activity Studies

Tensyuic acid C has demonstrated moderate antimicrobial activity. researchgate.netjst.go.jpnih.govkitasato-u.ac.jpebi.ac.ukscielo.brbiotechlink.org

Activity Spectrum against Specific Microbial Strains (e.g., Bacillus subtilis)

Research indicates that this compound exhibits antimicrobial activity specifically against Bacillus subtilis. researchgate.netjst.go.jpnih.govkitasato-u.ac.jpebi.ac.ukscielo.brbiotechlink.org Studies have reported an inhibition zone of 10 mm at a concentration of 50 μ g/disk against B. subtilis. kitasato-u.ac.jpbiotechlink.org Other microorganisms tested did not show an inhibition zone at this concentration. kitasato-u.ac.jpbiotechlink.org

Comparative Potency with Other Tensyuic Acid Family Members

Among the Tensyuic acids A to F, only this compound has shown moderate antimicrobial activity against Bacillus subtilis. researchgate.netjst.go.jpnih.govkitasato-u.ac.jpebi.ac.ukscielo.brbiotechlink.org this compound shows stronger antimicrobial activity against Bacillus subtilis than Tensyuic acid B. researchgate.netkit.ac.jp The difference in antimicrobial activity among the Tensyuic acids may be attributed to the functional groups (methyl or ethyl group) on the alkyl chain tail structure. researchgate.netkit.ac.jp

Anti-Parasitic Activity Assessment

This compound has also been reported to possess anti-parasitic properties. researchgate.netbiorxiv.org

Efficacy against Protozoan Pathogens (e.g., Trypanosoma brucei brucei)

This compound has shown anti-trypanosomal activity against Trypanosoma brucei brucei strain GUTat 3. kit.ac.jpresearchgate.net Studies have reported an IC₅₀ value of >12.5 μg mL⁻¹ against this parasite. kit.ac.jpresearchgate.net For comparison, Tensyuic acid B showed a lower IC₅₀ of 1.95 μg mL⁻¹, while Tensyuic acid E also had an IC₅₀ of >12.5 μg mL⁻¹. kit.ac.jpresearchgate.net These differences in activity might be related to variations in the terminal structure of the alkyl chain. kit.ac.jpresearchgate.net

Mechanistic Studies of Bioactivity at the Molecular Level

While detailed mechanistic studies specifically on this compound are limited in the provided search results, general information about the potential mechanisms of related compounds and the nature of molecular targets can be considered.

Identification of Cellular Targets and Receptor Interactions

The exact cellular targets and receptor interactions of this compound have not been explicitly identified in the search results. However, related itaconic acid derivatives and secondary metabolites from Aspergillus niger are known to exhibit diverse bioactivities, suggesting potential interactions with various cellular components. researchgate.netbiorxiv.orgresearchgate.netd-nb.infocore.ac.uk

Research on other compounds indicates that molecular targets can include specific proteins, nucleic acids, receptors, enzymes, or transporters within a cell that interact with external substances to initiate a biological response. openaccessjournals.com These interactions can influence cellular functions and potentially modulate disease states. openaccessjournals.com While the specific targets for this compound against Bacillus subtilis and Trypanosoma brucei brucei are not detailed, the observed antimicrobial and anti-parasitic effects suggest interactions with essential cellular processes or structures in these organisms. researchgate.netkit.ac.jpresearchgate.net

Further research is needed to elucidate the precise molecular mechanisms and identify the specific cellular targets and receptor interactions responsible for the observed biological activities of this compound.

Elucidation of Downstream Signaling Pathways and Cellular Responses

Current research indicates that this compound exhibits moderate antimicrobial activity, specifically against the Gram-positive bacterium Bacillus subtilis mycocentral.euwikipedia.org. This cellular response, characterized by the inhibition of bacterial growth, suggests interaction with essential cellular processes within B. subtilis. In studies utilizing the agar (B569324) disc diffusion method, this compound demonstrated an inhibition zone against B. subtilis wikipedia.org. At a concentration of 50 µg per disc, an inhibition zone of 10 mm was observed wikipedia.org.

While the antimicrobial effect on Bacillus subtilis is a documented cellular response, detailed studies specifically elucidating the complete downstream signaling pathways triggered by this compound within the bacterial cell, or in other biological systems, are not extensively reported in the current literature. The precise molecular targets and the cascade of events following exposure to this compound that lead to growth inhibition in B. subtilis remain areas requiring further in-depth investigation.

Table 1: Antimicrobial Activity of this compound Against Bacillus subtilis

Test MethodConcentration (µ g/disc )Inhibition Zone Diameter (mm)Reference
Agar Disc Diffusion5010 wikipedia.org

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length and Functionalization on Biological Activity

The tensyuic acid series features variations in the length and functionalization of the alkyl chain attached to the itaconic acid scaffold. Tensyuic acids A and F possess a 3-(alkoxycarbonyl)propyl group (a four-carbon chain with an ester), while Tensyuic acids B, C, and D have a 5-(alkoxycarbonyl)pentyl or hexyl group (a six-carbon chain with an ester or carboxylic acid). zfin.orgebi.ac.ukebi.ac.ukebi.ac.uk Tensyuic acid E is characterized by a longer 7-(methoxycarbonyl)heptanyl group (an eight-carbon chain with an ester). ebi.ac.ukebi.ac.uk

The reported difference in antimicrobial activity among the tensyuic acids is suggested to be influenced by the functional groups present on the alkyl chain tail structure, specifically mentioning methyl or ethyl groups. zfin.org Comparing the structures, Tensyuic acid A has a methyl ester on a C4 chain, Tensyuic acid F has an ethyl ester on a C4 chain, Tensyuic acid B has a methyl ester on a C6 chain, Tensyuic acid C has an ethyl ester on a C6 chain, and Tensyuic acid E has a methyl ester on a C8 chain. zfin.orgebi.ac.ukebi.ac.ukebi.ac.ukebi.ac.ukmycocentral.euuni.luebi.ac.ukuni.lu The fact that only this compound (C6 chain with ethyl ester) is active against B. subtilis suggests that both the length of the alkyl chain and the nature of the ester group play significant roles in determining the antimicrobial activity.

Role of Ester Moieties and Carboxyl Groups in Activity

The ester and free carboxyl groups are key features of the tensyuic acid structure. A direct comparison between Tensyuic acid B and this compound is particularly informative regarding the role of the ester moiety. This compound is described as Tensyuic acid B where the methyl ester group has been replaced by an ethyl ester group. uni.luebi.ac.uk While Tensyuic acid B showed no antimicrobial activity, this compound exhibited moderate activity against Bacillus subtilis. researchgate.netuni.luebi.ac.uk This indicates that the ethyl ester functionality at the terminus of the C6 alkyl chain is crucial for the observed antimicrobial effect, distinguishing it from the corresponding methyl ester.

Another relevant comparison involves Tensyuic acid D, which is described as Tensyuic acid B where one of the free carboxyl groups on the itaconic acid core has been converted to a methyl ester. kitasato-u.ac.jpebi.ac.uk The lack of reported activity for Tensyuic acid D, similar to Tensyuic acid B researchgate.net, suggests that the free carboxyl groups on the itaconic acid portion of the molecule are also important for the activity observed with this compound. Esterification of these carboxyl groups appears to abrogate the antimicrobial effect.

Impact of Stereochemistry and Configurational Isomerism on Bioactivity

Stereochemistry is a critical aspect of SAR. The tensyuic acids are reported to have defined stereochemistries, with specific optical rotation values provided for each compound. ebi.ac.uk For instance, this compound is the (-)-isomer uni.luebi.ac.uk, while Tensyuic acid B is also the (-)-isomer ebi.ac.uk, and Tensyuic acid D is the (+)-isomer kitasato-u.ac.jpebi.ac.uk. Tensyuic acid E is the (+)-isomer ebi.ac.uk, and Tensyuic acids A and F are (+)- and (-)-isomers, respectively. zfin.orgebi.ac.ukebi.ac.ukebi.ac.uk The fact that the (-)-isomer of this compound is active while the (-)-isomer of Tensyuic acid B is inactive highlights the importance of the ester group in addition to the stereochemistry for activity. While the search results confirm the existence of different stereoisomers and provide their optical rotations, detailed comparative studies on the biological activity of specific enantiomers or diastereomers beyond the reported naturally isolated forms are not extensively detailed in the provided snippets. However, the designation of specific isomers (e.g., (-)-isomer of C) as the active form implies that the precise three-dimensional arrangement of the molecule is essential for its interaction with the biological target in Bacillus subtilis.

Comparative SAR within the Tensyuic Acid Series (A-F)

The comparative SAR within the tensyuic acid series clearly points to this compound as the most relevant compound in terms of antimicrobial activity against Bacillus subtilis. The key structural variations within the series are the length of the alkyl chain and the nature and position of esterification.

Based on the available information, a preliminary SAR can be summarized:

Alkyl chain length: A C6 alkyl chain appears to be favored for activity, as seen in this compound, compared to the C4 chains of A and F or the C8 chain of E. zfin.orgebi.ac.ukebi.ac.ukebi.ac.ukuni.lu

Terminal ester functionality: An ethyl ester at the terminus of the C6 alkyl chain is necessary for activity, as demonstrated by the activity of this compound and the inactivity of Tensyuic acid B (methyl ester). researchgate.netuni.luebi.ac.uk

Carboxyl groups on the itaconic acid core: Free carboxyl groups on the itaconic acid moiety seem important, as esterification of one of these groups in Tensyuic acid D leads to inactivity compared to this compound. kitasato-u.ac.jpebi.ac.ukebi.ac.uk

Stereochemistry: The (-)-configuration is associated with the active this compound uni.luebi.ac.uk, suggesting stereospecificity is involved in the interaction with its biological target.

The distinct activity profile of this compound within the series underscores the sensitive relationship between its specific structural features and its antimicrobial effect.

Compound Alkyl Chain Length Terminal Ester Itaconic Acid Carboxyls Stereochemistry Activity vs. B. subtilis PubChem CID / ChEBI ID
Tensyuic acid A C4 Methyl Two Free Carboxyls (+) Inactive 23651872 uni.lu / CHEBI:133826 ebi.ac.uk
Tensyuic acid B C6 Methyl Two Free Carboxyls (-) Inactive 23651873 uni.lu / CHEBI:133827 ebi.ac.uk
This compound C6 Ethyl Two Free Carboxyls (-) Moderate Activity CHEBI:133829 ebi.ac.uk
Tensyuic acid D C6 Methyl One Esterified, One Free (+) Inactive CHEBI:133830 ebi.ac.uk
Tensyuic acid E C8 Methyl Two Free Carboxyls (+) Inactive 23652018 nih.gov / CHEBI:133831 ebi.ac.uk
Tensyuic acid F C4 Ethyl Two Free Carboxyls (-) Inactive 23652019 mycocentral.eu / CHEBI:133828 ebi.ac.uk

Note: Activity is based on reported moderate activity for this compound and no inhibition zone for others at 50 μ g/disk against B. subtilis. researchgate.net

Analogous Relationships with Other Alkylcitric Acid Derivatives

Tensyuic acids belong to a broader class of compounds known as alkylcitric acid derivatives, which are also produced by fungi like Aspergillus niger. zfin.orgresearchgate.netebi.ac.uk Another notable member of this class is hexylitaconic acid. zfin.orgebi.ac.uk Hexylitaconic acid has a hexyl chain directly attached to the itaconic acid core, lacking the terminal ester or carboxyl group found in the tensyuic acids' alkyl chains. ontosight.ainih.gov

Interestingly, while tensyuic acids A-F were found not to inhibit p53-HDM2 interactions, hexylitaconic acid is known to exhibit antitumor activity by specifically inhibiting this interaction. zfin.orgebi.ac.uk This difference in biological activity, despite the structural similarities around the itaconic acid core and the presence of an alkyl chain, highlights how variations in the alkyl chain's functionalization and attachment point significantly influence the biological target and resulting activity. Hexylitaconic acid's activity against p53-MDM2 suggests a different binding mode or interaction compared to the tensyuic acids, which show antimicrobial activity against B. subtilis. This comparison underscores the diverse biological potential within the alkylcitric acid class and the importance of subtle structural differences in determining their pharmacological profiles.

CompoundCore StructureAlkyl Chain FeaturePrimary Reported ActivityPubChem CID / ChEBI ID
Tensyuic acids A-FItaconic acidAlkyl chain with terminal ester/carboxylAntimicrobial (B. subtilis for C)See Table Above
Hexylitaconic acidItaconic acidHexyl chain (no terminal ester/carboxyl)Inhibition of p53-MDM2 interaction11447214 nih.gov / CHEBI:188754 nih.gov

Derivatives and Analogs for Chemical Biology Applications

Naturally Occurring Tensyuic Acid Analogs: Isolation and Characterization

Tensyuic acids A through F were initially isolated from the culture broth of the filamentous fungus Aspergillus niger strain FKI-2342. biodeep.cnvulcanchem.comuni.lumimedb.org These compounds are characterized as alkylitaconic acid derivatives, sharing a common structural backbone with variations in the length and functionalization of the alkyl side chain. biodeep.cnuni.lumimedb.orgwikipedia.org

The isolation process typically involves solvent extraction of the culture broth, followed by chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to separate and purify the individual tensyuic acids. biodeep.cnuni.lumimedb.org Structural elucidation of the isolated compounds is performed using comprehensive spectroscopic analysis, including Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). biodeep.cnuni.lumimedb.orgwikipedia.org

Tensyuic acid C (CHEBI:133829) has the molecular formula C₁₃H₂₀O₆ and a molecular weight of 272.295. biodeep.cn It is described as an analog of tensyuic acid B where the methyl ester group is replaced by an ethyl ester group. biodeep.cn

Biological screening of the isolated tensyuic acids revealed that this compound exhibited moderate antimicrobial activity specifically against Bacillus subtilis. biodeep.cnvulcanchem.comuni.lumimedb.orgwikipedia.org In contrast, tensyuic acids A, B, D, E, and F did not show inhibitory effects against the microorganisms tested at the same concentration. vulcanchem.com This observation suggests that the structural differences, particularly the presence of the ethyl ester group in this compound compared to the methyl ester in Tensyuic acid B, may play a crucial role in its specific antimicrobial activity against Bacillus subtilis. biodeep.cnuni.lu

The natural production levels of these bioactive alkylcitrates, including this compound, have been reported as low, typically in the ng-mg/L range under laboratory conditions.

CompoundSourceFormulaMolecular WeightKey Structural FeatureBacillus subtilis ActivityIdentifiers
This compoundAspergillus nigerC₁₃H₂₀O₆272.295Ethyl esterModerateCHEBI:133829
Tensyuic acid BAspergillus nigerC₁₂H₁₈O₆258.11035Methyl esterInactivePubChem CID: 23651873
Tensyuic acid FAspergillus nigerC₁₁H₁₆O₆244.24Ethyl ester, shorter alkyl chainInactivePubChem CID: 23652019

Rational Design and Synthesis of Novel Tensyuic Acid Derivatives

The synthesis of tensyuic acids, including this compound, has been achieved through total synthesis routes. vulcanchem.com Synthetic approaches have utilized reactions such as chemoselective formal S(N)2' type Grignard reactions and selective esterification to construct the core structure of tensyuic acids.

Rational design of novel derivatives of natural products like this compound involves leveraging knowledge of the parent compound's structure-activity relationship to create molecules with potentially improved or altered biological properties. Given that the ethyl ester group in this compound appears to be linked to its antimicrobial activity against Bacillus subtilis, modifications to this ester or other parts of the alkyl chain could be explored. However, specific detailed research findings on the rational design and synthesis of novel this compound derivatives beyond the reported synthesis of the naturally occurring forms were not found in the conducted searches.

Applications of Tensyuic Acid Scaffolds in Chemical Probe Development

Chemical probes are small molecules designed to selectively modulate the function of a specific protein or biological target, serving as crucial tools for understanding biological pathways and validating potential drug targets. The development of chemical probes often utilizes molecular scaffolds as a base structure that can be functionalized to interact with a target.

While natural products frequently serve as inspiration and starting points for chemical probe development due to their inherent bioactivity and complex structures, specific applications of this compound scaffolds in the development of chemical probes were not detailed in the search results. The tensyuic acid structure, with its alkyl chain, exomethylene group, and carboxylic acid/ester functionalities, presents a unique scaffold. Its observed selective antimicrobial activity against Bacillus subtilis suggests a potential interaction with a specific biological target in this bacterium.

Developing a chemical probe based on the this compound scaffold would likely involve synthesizing derivatives with appended tags, such as affinity labels for target identification (e.g., photoaffinity labels) or fluorescent tags for imaging. These modifications would need to be introduced while preserving or enhancing the interaction with the biological target responsible for the antimicrobial activity. Although the concept of using natural product scaffolds for probe development is well-established, explicit examples or research specifically applying the this compound framework in this manner were not identified in the provided information.

Diversity-Oriented Synthesis of Tensyuic Acid Frameworks

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at generating collections of structurally diverse small molecules to explore a wide range of chemical space for the discovery of new biological probes or lead compounds. uni.lu Unlike traditional target-oriented synthesis, DOS focuses on creating molecular libraries with high skeletal, stereochemical, and appendage diversity from common starting materials or intermediates.

Applying DOS to tensyuic acid frameworks would involve designing synthetic routes that allow for the divergent synthesis of a variety of analogs by introducing variations in the alkyl chain length and functionality, the substitution pattern around the itaconic acid core, and potentially the incorporation of cyclic or polycyclic elements derived from the tensyuic acid structure. The goal would be to generate a library of tensyuic acid-related compounds with diverse three-dimensional shapes and functional group arrangements to screen for novel biological activities.

Advanced Research Methodologies and Future Perspectives

Application of Integrated Omics Technologies (Genomics, Transcriptomics, Metabolomics, Proteomics) for Comprehensive Understanding

Integrated omics technologies provide a holistic view of biological systems by analyzing multiple layers of biological information. Genomics studies the complete set of genes in an organism, transcriptomics examines the RNA transcripts, proteomics focuses on the entire protein set, and metabolomics analyzes the collection of small-molecule metabolites nih.govfrontlinegenomics.comisaaa.orgmedreport.foundation. Applying these technologies to the study of Tensyuic acid C, likely produced by a microorganism or plant, could offer profound insights.

Genomics: Sequencing the genome of the producing organism could reveal the gene clusters responsible for the biosynthesis of this compound. Identifying these genes is the foundational step for understanding the enzymatic machinery involved in its production.

Transcriptomics: Analyzing the transcriptome under different environmental conditions or developmental stages of the organism could show which genes in the biosynthetic pathway are active and regulated. This helps in understanding the conditions that favor this compound production. cd-genomics.com

Proteomics: Studying the proteome would identify the enzymes translated from the active transcripts. This can confirm the presence and abundance of the proteins involved in the biosynthetic steps of this compound. medreport.foundation

Metabolomics: Metabolomics provides a direct snapshot of the metabolic state and can identify this compound and its precursors or related metabolites within the organism. nih.govisaaa.org Integrated with other omics data, it can help correlate gene and protein expression with the actual production levels of the compound. cd-genomics.com

Integrating data from these omics layers can help elucidate the complete biosynthetic pathway of this compound, identify regulatory mechanisms, and understand how environmental factors influence its production. This integrated approach moves beyond studying individual components to understanding the complex biological system as a whole. nih.govfrontlinegenomics.com

Synthetic Biology Approaches for Heterologous Production and Pathway Optimization

Synthetic biology offers powerful tools for manipulating biological systems to produce valuable compounds, including natural products like this compound. researchgate.netnih.gov If the biosynthetic pathway of this compound is identified through omics studies, synthetic biology can be used for its heterologous production in a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org

Key synthetic biology approaches include:

Pathway Reconstruction: Assembling the identified genes responsible for this compound biosynthesis into a heterologous host. researchgate.netfrontiersin.org

Codon Optimization: Adjusting the gene sequences for optimal expression in the chosen host.

Promoter Engineering: Utilizing strong or inducible promoters to control the expression levels of the biosynthetic genes. frontiersin.org

Metabolic Engineering: Modifying the host organism's native metabolic pathways to increase the availability of precursor molecules needed for this compound synthesis and to channel metabolic flux towards the desired product. researchgate.netfrontiersin.orgbiotechrep.ir

Chassis Optimization: Developing robust host strains ("chassis") that are efficient producers and can tolerate potential toxicity of intermediates or the final product. frontiersin.orgbiotechrep.ir

Heterologous production can overcome challenges associated with obtaining this compound directly from its native source, such as low natural abundance, slow growth of the producing organism, or environmental variability. researchgate.netnih.gov Optimizing the pathway in a controlled microbial system can lead to higher yields and more sustainable production. frontiersin.orgfrontiersin.org

Computational Chemistry and Molecular Modeling for Target Prediction and SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into molecular properties, interactions, and potential biological targets. sarjournal.comkallipos.grresearchgate.net For this compound, these methods can be applied to:

Structure Analysis: Determining and analyzing the 3D structure of this compound and its conformers. researchgate.net

Target Prediction: Using in silico methods like molecular docking and pharmacophore modeling to predict potential biological targets (e.g., proteins, enzymes) that this compound might interact with. nih.gov This can provide clues about its possible biological activities.

Binding Mode Analysis: Simulating the binding of this compound to predicted targets to understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate binding affinity. nih.gov

Structure-Activity Relationship (SAR) Elucidation: If analogues of this compound are available or synthesized, computational methods can help correlate structural variations with changes in biological activity, aiding in the design of more potent or selective derivatives. researchgate.netnih.gov

ADME Prediction: Predicting absorption, distribution, metabolism, and excretion properties computationally can help assess the drug-likeness of this compound and its analogues early in the research process.

These computational approaches can significantly reduce the time and cost associated with experimental screening and provide valuable guidance for further research and potential lead optimization. researchgate.netnih.gov

Challenges and Opportunities in Natural Product Drug Discovery and Development Based on this compound

Natural products have historically been a rich source of therapeutic agents, and this compound, as a natural product, presents both challenges and opportunities in the context of drug discovery and development. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org

Challenges:

Supply and Sourcing: Obtaining sufficient quantities of this compound from its natural source can be challenging due to low concentration, difficulties in cultivation of the producing organism, or geographical limitations. mdpi.comresearchgate.net

Structural Complexity: Natural products often have complex chemical structures, which can make synthesis challenging and expensive. mdpi.com

Biosynthesis Elucidation: Fully understanding the biosynthetic pathway can be complex, hindering efforts for pathway engineering and synthetic production. researchgate.netnih.gov

Mechanism of Action: Determining the precise biological targets and mechanisms of action can be difficult.

Intellectual Property: Securing intellectual property rights for natural products can be more complex compared to synthetic compounds. mdpi.com

Development Bottlenecks: Many promising natural product leads fail during preclinical or clinical development due to issues like pharmacokinetics, toxicity, or lack of efficacy in human trials. frontiersin.org

Opportunities:

Novel Chemical Scaffolds: Natural products offer unique and diverse chemical structures that are often distinct from synthetic compound libraries, providing novel scaffolds for drug design. mdpi.comfrontiersin.org

Biological Activity: Natural products have evolved to interact with biological systems and often possess potent and diverse biological activities.

Lead Identification: this compound could serve as a lead compound for the development of new therapeutic agents. researchgate.netfrontiersin.org

Inspiration for Synthesis: The structure of this compound can inspire the synthesis of novel analogues with improved properties. mdpi.com

Integrated Research: The challenges in natural product research are driving the development and application of advanced technologies like omics, synthetic biology, and computational methods, creating opportunities for integrated and more efficient research pipelines. frontiersin.orgfrontiersin.orgmdpi.com

Despite the challenges, the potential for discovering novel therapeutics from natural products like this compound remains significant. frontiersin.orgmdpi.com Overcoming the hurdles requires a multidisciplinary approach, integrating traditional natural product chemistry with modern technologies such as advanced analytical techniques, high-throughput screening, synthetic biology, and computational tools. frontiersin.orgmdpi.com

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Tensyuic acid C, and how can data discrepancies be resolved?

To confirm the structure of this compound, use liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and fragmentation patterns . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve stereochemistry. If conflicting data arise (e.g., unexpected LC-MS adducts or ambiguous NMR signals), cross-validate results with synthetic standards or isotopic labeling. For unresolved discrepancies, consult computational tools like density functional theory (DFT) to predict spectral properties .

Q. How should researchers design synthetic routes for this compound, and what purity benchmarks are critical?

Prioritize biomimetic synthesis to mimic natural biosynthetic pathways, leveraging precursors identified in related compounds (e.g., Tensyuic acid A) . Use high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors (ELSD) to monitor reaction progress. Aim for ≥95% purity via HPLC, validated with orthogonal methods like capillary electrophoresis (CE) or chiral chromatography. Document synthetic intermediates and byproducts in supplementary materials to aid reproducibility .

Q. What methodologies are essential for characterizing this compound’s stability under varying physicochemical conditions?

Conduct accelerated stability studies under controlled temperature, pH, and light exposure. Use ultra-performance liquid chromatography (UPLC) to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For oxidative stability, employ mass spectrometry to identify degradation pathways (e.g., hydroxylation or ring-opening reactions) . Report conditions and analytical thresholds (e.g., ≥10% degradation) in line with ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

First, assess model-specific variables (e.g., cell line genotypes, animal strain differences) that may influence outcomes. Perform dose-response meta-analysis to identify potency thresholds and outliers. For in vitro-in vivo discordance, evaluate pharmacokinetic factors (e.g., bioavailability, metabolite interference) using LC-MS/MS . If mechanistic studies conflict (e.g., enzyme inhibition vs. transcriptional regulation), use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways .

Q. What strategies optimize the design of clustered data analyses for this compound’s multifunctional effects (e.g., antioxidant and anti-inflammatory activity)?

Apply mixed-effects models to account for nested observations (e.g., repeated measurements in cell assays). Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping biological networks. For contradictory findings (e.g., pro-oxidant effects at high doses), conduct concentration-gradient experiments with redox-sensitive probes (e.g., DCFH-DA) and validate via transcriptomics (e.g., Nrf2 activation) . Report cluster-adjusted p-values and effect sizes in supplementary tables .

Q. How should researchers address reproducibility challenges in this compound’s in silico docking studies?

Standardize docking parameters (e.g., grid box size, force fields) across software (AutoDock, Schrödinger). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. If computational results conflict with experimental data (e.g., false-positive binding sites), perform alanine scanning mutagenesis to confirm critical residues. Share raw docking files and validation datasets in repositories like Zenodo .

Methodological Best Practices

Q. What criteria ensure rigorous peer review of this compound research, particularly for novel claims?

Reviewers should demand:

  • Full spectral data (NMR, LC-MS) in supplementary materials .
  • Dose-response curves for bioactivity claims, with IC₅₀/EC₅₀ values .
  • Negative controls (e.g., solvent-only, inactive analogs) in all assays .
  • Multi-omics integration (e.g., metabolomics + proteomics) for mechanistic studies .

Q. How can interdisciplinary collaboration enhance this compound research?

Partner with:

  • Computational chemists for QSAR modeling and synthetic route optimization.
  • Clinicians to validate preclinical findings in patient-derived samples.
  • Ethnobotanists to explore traditional uses and ecological sources .

Data Reporting Standards

Q. Table 1. Minimum Required Data for Publishing this compound Studies

Data Type Required Details References
Synthetic ProtocolsYields, purification steps, spectroscopic IDs
Bioactivity AssaysPositive/Negative controls, statistical tests
Structural ValidationNMR/LC-MS raw data files (deposited publicly)
ReproducibilityStep-by-step protocols for key experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.